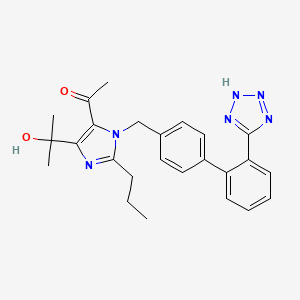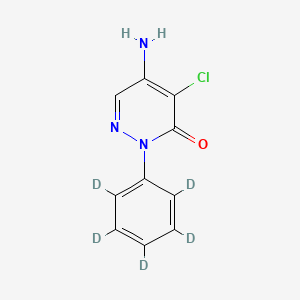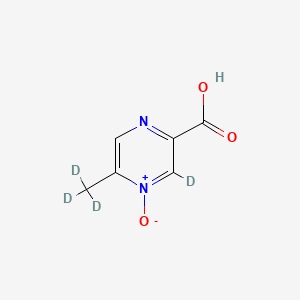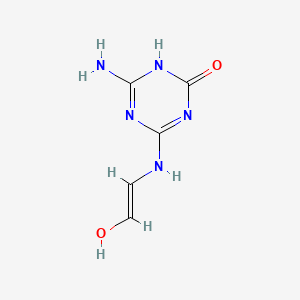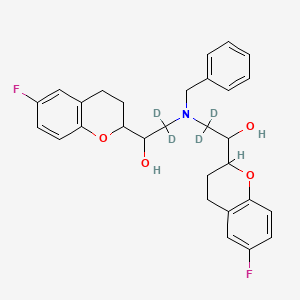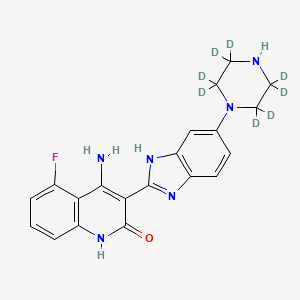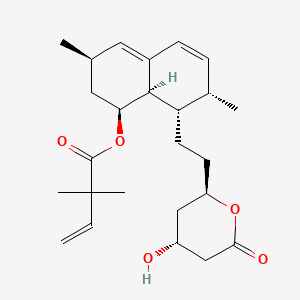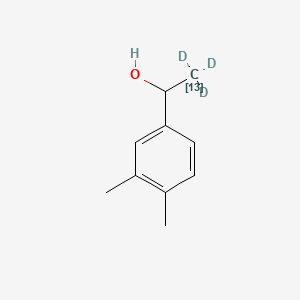![molecular formula C25H31N3O4 B565636 1,1'-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)-2-propanol-d7 CAS No. 1246815-62-2](/img/new.no-structure.jpg)
1,1'-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)-2-propanol-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)-2-propanol-d7] is a chemical compound with the molecular formula C25H31N3O4. It is a derivative of pindolol, a beta-blocker used in the treatment of hypertension and angina . This compound is often used as a reference standard in pharmaceutical testing and research .
Preparation Methods
The synthesis of 1,1’-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)-2-propanol-d7] involves several steps. The primary synthetic route includes the reaction of 1H-indole-4-ol with epichlorohydrin to form 3-(1H-indol-4-yloxy)-2-propanol. This intermediate is then reacted with isopropylamine to yield the final product . Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
1,1’-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)-2-propanol-d7] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Scientific Research Applications
1,1’-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)-2-propanol-d7] has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is used in biological studies to understand the interaction of beta-blockers with biological targets.
Medicine: It serves as a reference standard in the pharmaceutical industry for the quality control of beta-blocker medications.
Industry: The compound is used in the production of high-purity reference standards for pharmaceutical testing.
Mechanism of Action
The mechanism of action of 1,1’-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)-2-propanol-d7] involves its interaction with beta-adrenergic receptors. By binding to these receptors, it inhibits the action of catecholamines, leading to a decrease in heart rate and blood pressure. This mechanism is similar to that of pindolol, from which it is derived .
Comparison with Similar Compounds
1,1’-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)-2-propanol-d7] can be compared to other beta-blockers such as propranolol, atenolol, and metoprolol. While all these compounds share a common mechanism of action, they differ in their pharmacokinetic properties and receptor selectivity. For instance, propranolol is non-selective, while atenolol and metoprolol are selective for beta-1 receptors .
Properties
CAS No. |
1246815-62-2 |
|---|---|
Molecular Formula |
C25H31N3O4 |
Molecular Weight |
444.583 |
IUPAC Name |
1-[1,1,1,2,3,3,3-heptadeuteriopropan-2-yl-[2-hydroxy-3-(1H-indol-4-yloxy)propyl]amino]-3-(1H-indol-4-yloxy)propan-2-ol |
InChI |
InChI=1S/C25H31N3O4/c1-17(2)28(13-18(29)15-31-24-7-3-5-22-20(24)9-11-26-22)14-19(30)16-32-25-8-4-6-23-21(25)10-12-27-23/h3-12,17-19,26-27,29-30H,13-16H2,1-2H3/i1D3,2D3,17D |
InChI Key |
BLCDDLOHQZZMHH-WFBMWZOZSA-N |
SMILES |
CC(C)N(CC(COC1=CC=CC2=C1C=CN2)O)CC(COC3=CC=CC4=C3C=CN4)O |
Synonyms |
1,1’-[(1-Methylethyl-d7)imino]bis-3-(1H-indol-4-yloxy)propan-2-ol; Pindolol Labeled Impurity |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


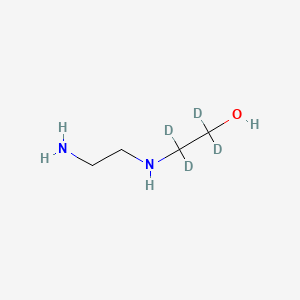
![(7R,8S,9S,10S,13S,14S,17R)-17-ethynyl-10,17-dihydroxy-7,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B565555.png)

